molecular formula C24H21N3O3 B14980103 N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

Cat. No.: B14980103
M. Wt: 399.4 g/mol
InChI Key: NLXSBFWNCOSGSW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethyl-substituted phenyl group, a phenyl-1,2,4-oxadiazole moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the benzamide core: The benzamide moiety can be synthesized by reacting an appropriate benzoyl chloride with an amine.

    Final assembly: The final compound can be assembled by linking the 1,2,4-oxadiazole moiety to the benzamide core through an ether linkage, typically using a Williamson ether synthesis.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the phenyl rings.

    Reduction: Reduction reactions could target the oxadiazole ring or the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) under appropriate conditions (e.g., acidic or basic) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Medicine

    Antimicrobial Agents: The compound or its derivatives may exhibit antimicrobial properties.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

    Materials Science: Applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
  • N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
  • N-(4-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

Uniqueness

N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity, physical properties, and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

InChI

InChI=1S/C24H21N3O3/c1-2-17-12-14-19(15-13-17)25-24(28)20-10-6-7-11-21(20)29-16-22-26-23(27-30-22)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,25,28)

InChI Key

NLXSBFWNCOSGSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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